molecular formula C23H21F7N4O3 B562857 Aprepitant-13C2,d2 (Major) CAS No. 1217676-37-3

Aprepitant-13C2,d2 (Major)

Katalognummer: B562857
CAS-Nummer: 1217676-37-3
Molekulargewicht: 538.432
InChI-Schlüssel: ATALOFNDEOCMKK-IPWSJXMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aprepitant-13C2,d2 (Major) involves the incorporation of carbon-13 and deuterium into the aprepitant molecule. This is typically achieved through multi-step organic synthesis, where specific positions in the molecule are targeted for isotope labeling . The reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled environments to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Aprepitant-13C2,d2 (Major) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .

Analyse Chemischer Reaktionen

Types of Reactions

Aprepitant-13C2,d2 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Aprepitant-13C2,d2 (Major) has a wide range of applications in scientific research:

Wirkmechanismus

Aprepitant-13C2,d2 (Major) exerts its effects by blocking the neurokinin 1 receptors, which are involved in the emetic (vomiting) response. The compound binds to these receptors, preventing the binding of substance P, a neuropeptide that triggers vomiting. This action helps in reducing nausea and vomiting associated with chemotherapy and surgery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Aprepitant-13C2,d2 (Major) is unique due to its stable isotope labeling, which allows for detailed analytical studies and precise tracking in pharmacokinetic research. This makes it a valuable tool in both academic and industrial research settings .

Biologische Aktivität

Aprepitant-13C2,d2 (Major) is a deuterated form of aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist. This compound is primarily utilized in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). The biological activity of Aprepitant-13C2,d2 is closely related to its mechanism of action, pharmacokinetics, and efficacy as demonstrated in various studies.

Aprepitant acts by selectively blocking the NK-1 receptors in the central nervous system, which are primarily activated by substance P, a neuropeptide involved in the emetic response. By inhibiting the binding of substance P to these receptors, aprepitant effectively prevents the signaling cascade that leads to vomiting. This mechanism is crucial during chemotherapy, where emesis can significantly affect patient quality of life and treatment adherence .

Pharmacokinetics

The pharmacokinetic profile of Aprepitant-13C2,d2 is similar to that of its parent compound, aprepitant. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 60-65% when administered orally.
  • Volume of Distribution : 70 L.
  • Protein Binding : Greater than 95%.
  • Metabolism : Primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2C19. Aprepitant has multiple metabolites, most of which exhibit weak pharmacological activity .
  • Half-Life : 9-13 hours.
  • Elimination : Primarily through metabolism; minimal renal excretion is noted .

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of aprepitant in preventing CINV. For instance:

  • Phase III Trials : Two pivotal studies published in 2003 demonstrated that patients receiving aprepitant had significantly higher rates of complete response (no vomiting and no rescue therapy) compared to those on standard antiemetic regimens. The complete response rates were notably higher on days 1-5 post-chemotherapy .
  • Longitudinal Studies : Additional analyses indicated that the antiemetic effects of aprepitant remain effective across multiple cycles of chemotherapy, with consistent rates of protection against CINV observed from cycle 1 to cycle 6 .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with Aprepitant-13C2,d2:

  • Case Study 1 : A breast cancer patient undergoing moderately emetogenic chemotherapy was treated with an aprepitant regimen alongside dexamethasone and ondansetron. The patient reported a significant reduction in nausea and vomiting episodes compared to previous treatments without aprepitant.
  • Case Study 2 : In a cohort study involving patients receiving high-dose cisplatin, those treated with aprepitant exhibited markedly lower rates of both acute and delayed emesis compared to control groups receiving standard antiemetic therapy .

Adverse Effects

While generally well-tolerated, some adverse effects associated with aprepitant include:

  • Fatigue
  • Asthenia
  • Diarrhea
  • Hiccups

These side effects are typically mild to moderate in severity and comparable to those experienced with traditional antiemetic treatments .

Summary Table of Biological Activity Parameters

ParameterValue
Bioavailability60-65%
Volume of Distribution70 L
Protein Binding>95%
Half-Life9-13 hours
Primary MetabolismCYP3A4
Common Adverse EffectsFatigue, asthenia, diarrhea

Eigenschaften

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-IPWSJXMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.